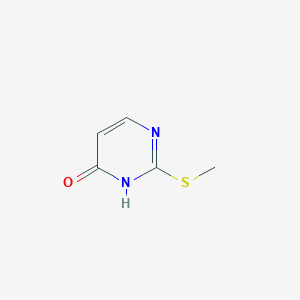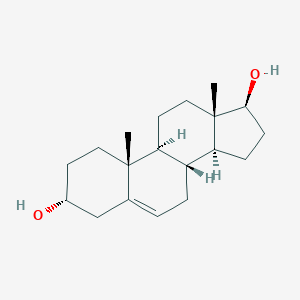
Androst-5-ene-3beta,17beta-diol
説明
Androst-5-ene-3beta,17beta-diol, also known as Androstenediol or A5, is an endogenous weak androgen and estrogen steroid hormone. It is an intermediate in the biosynthesis of testosterone from dehydroepiandrosterone (DHEA) and is closely related to androstenedione .
Synthesis Analysis
Androst-5-ene-3beta,17beta-diol is synthesized from dehydroepiandrosterone (DHEA), the most abundant steroid produced by the human adrenal cortex . There are also studies on the high yield conversion of androst-5-ene-3.beta.,17.beta.-diol to dehydroisoandrosterone and a new stereoselective synthesis of 5α-androst-1-ene-3β,17β-diol .Molecular Structure Analysis
The molecular formula of Androst-5-ene-3beta,17beta-diol is C19H30O2. It has a molar mass of 290.447 g/mol . The IUPAC name is (3S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol .Chemical Reactions Analysis
Androst-5-ene-3beta,17beta-diol is a direct metabolite of DHEA. It is less androgenic than the related compound, Δ4-androstenediol . More research is needed to fully understand the chemical reactions involving Androst-5-ene-3beta,17beta-diol .Physical And Chemical Properties Analysis
Androst-5-ene-3beta,17beta-diol has a density of 1.12±0.1 g/cm3, a melting point of 178-182°C, and a boiling point of 428.4±38.0 °C .科学的研究の応用
Chemical Structure and Properties
Androst-5-ene-3beta,17beta-diol is a 3β-hydroxy steroid that is 3β-hydroxyandrost-5-ene carrying an additional hydroxy group at position 17β . It has a molecular formula of C19H30O2 and a molecular weight of 290.4403 .
Treatment of Osteoporosis
Androst-5-ene-3beta,17beta-diol is used to treat or reduce the likelihood of acquiring osteoporosis . Osteoporosis is a condition that weakens bones, making them fragile and more likely to break. This compound may help increase bone density and strength.
Management of Menopausal Symptoms
This compound is also used in the management of menopausal symptoms . Menopause is a natural part of aging in women, which can cause symptoms such as hot flashes, night sweats, mood swings, and reduced sex drive. Androst-5-ene-3beta,17beta-diol may help alleviate these symptoms.
Estrogen Receptor Activity
Androst-5-ene-3beta,17beta-diol has effects on diseases affected by estrogen receptor activity . Estrogen receptors are a group of proteins found inside cells. They are receptors that are activated by the hormone estrogen. This compound may have potential therapeutic applications in conditions related to estrogen receptor activity.
DHEA Treatment
Androst-5-ene-3beta,17beta-diol is used for conditions which respond well to DHEA (Dehydroepiandrosterone) treatment . DHEA is a hormone that is naturally made by the body. It can be made into other hormones like testosterone and estrogen. This compound may provide similar benefits as DHEA but with a higher ratio of estrogenic to androgenic effects.
Pharmaceutical Compositions
Androst-5-ene-3beta,17beta-diol is used in various pharmaceutical compositions . It can be formulated into tablets, capsules, and injections for therapeutic use.
作用機序
Target of Action
Androst-5-ene-3β,17β-diol, also known as Androstenediol or A5 , is an endogenous weak androgen and estrogen steroid hormone . It is an intermediate in the biosynthesis of testosterone from dehydroepiandrosterone (DHEA) . Its primary targets are the androgen and estrogen receptors .
Mode of Action
Androstenediol is a direct metabolite of DHEA, the most abundant steroid produced by the human adrenal cortex . It interacts with its targets by binding to the androgen and estrogen receptors . It has approximately 6% and 17% of the affinity of estradiol at the ERα and ERβ, respectively . Although Androstenediol has far lower affinity for the ERs compared to the major estrogen estradiol, it circulates at approximately 100-fold higher concentrations, and so is thought may play a significant role as an estrogen in the body .
Biochemical Pathways
Androstenediol is derived from dehydroepiandrosterone (DHEA) by the reduction of the 17-keto group (17-hydroxysteroid dehydrogenases), and is converted to testosterone by the oxidation of the 3-beta hydroxyl group to a 3-keto group (3-hydroxysteroid dehydrogenases) .
Pharmacokinetics
It is known that it is less androgenic than the related compound, δ4-androstenediol .
Result of Action
When administered to rats, Androstenediol, in vivo, has approximately 1.4% of the androgenicity of DHEA, 0.54% of the androgenicity of androstenedione, and 0.21% of the androgenicity of testosterone . It possesses potent estrogenic activity, similarly to DHEA and 3β-androstanediol .
特性
IUPAC Name |
10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-17,20-21H,4-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QADHLRWLCPCEKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CC=C4C3(CCC(C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60859450 | |
| Record name | Androst-5-ene-3,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60859450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Androst-5-ene-3beta,17beta-diol | |
CAS RN |
521-17-5, 16895-59-3 | |
| Record name | Androstenediol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12163 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC11036 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11036 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Androst-5-ene-3beta,17beta-diol interact with its target and what are the downstream effects?
A: Androst-5-ene-3beta,17beta-diol (ADIOL) exhibits androgenic activity by binding to and activating the androgen receptor (AR). [] This interaction triggers the activation of AR target genes in human prostate cancer cells. [] Interestingly, ADIOL's activation of AR differs from testosterone, as evidenced by distinct ligand-receptor conformational changes and the inability of ADIOL to activate a specific mutant AR (mtAR708). [] This suggests a unique mechanism of action for ADIOL compared to other androgens.
Q2: Can you elaborate on the structural characteristics of ADIOL?
A2: Unfortunately, the provided research papers do not delve into the specific spectroscopic data of ADIOL. For a complete structural characterization, consulting databases like PubChem or ChemSpider would be beneficial.
Q3: What is the role of ADIOL in estrogen biosynthesis?
A: Research suggests that ADIOL is a precursor to estrogens and undergoes stereospecific transformations during their biosynthesis. Specifically, the C-19 hydrogen atom in the 19-S configuration is removed when ADIOL is converted to a 19-oxo androgen. [] This step likely involves the formation of a 19-aldehyde intermediate and the release of formic acid. []
Q4: How do levels of ADIOL differ between premenopausal and postmenopausal women?
A: Studies show that postmenopausal women have significantly lower serum levels of ADIOL compared to premenopausal women. [] This difference is attributed to the reduced ovarian and adrenal contributions of ADIOL in postmenopausal women. []
Q5: Does social isolation impact the biosynthesis of ADIOL?
A: Interestingly, research in rats suggests that long-term social isolation can influence ADIOL biosynthesis in the gonads. Specifically, isolated male rats showed increased conversion of dehydroepiandrosterone (DHEA) to androstenedione and decreased conversion to ADIOL, while isolated female rats demonstrated a decrease in both conversions. [] This highlights the potential impact of environmental factors on steroidogenesis.
Q6: What are the therapeutic applications of ADIOL being investigated?
A: Research suggests that ADIOL could potentially be used to treat conditions that benefit from a higher estrogenic to androgenic effect ratio compared to DHEA. [, ] Specifically, ADIOL is being investigated for its potential in treating osteoporosis, menopausal symptoms, and other conditions influenced by estrogen receptor activity. [, ]
Q7: What are the known metabolic pathways of ADIOL in humans?
A: Studies show that human skin can metabolize ADIOL into androst-5-ene-3beta,17beta-diol-3-sulphate. [] Additionally, ADIOL can be metabolized in the testes, with research indicating that individuals with testicular 17beta-reduction deficiency exhibit impaired conversion of DHEA to ADIOL. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




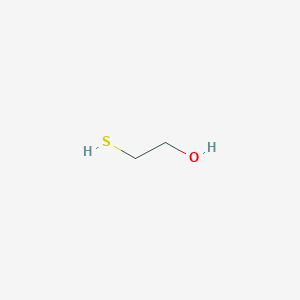
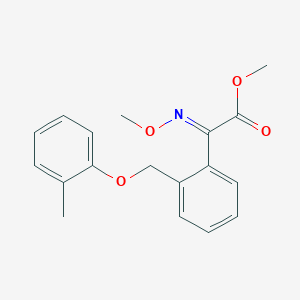

![((2R,3AR,6aR)-1-methyloctahydrocyclopenta[b]pyrrol-2-yl)methanol](/img/structure/B120593.png)
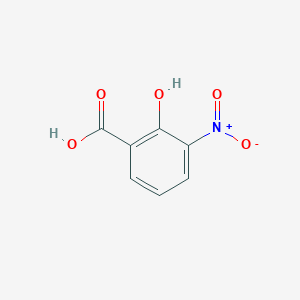
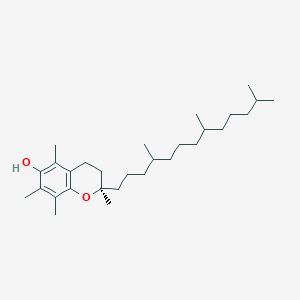
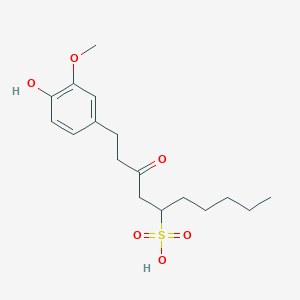
![21-Methyl-3,13-diaza-21-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one;chloride](/img/structure/B120607.png)
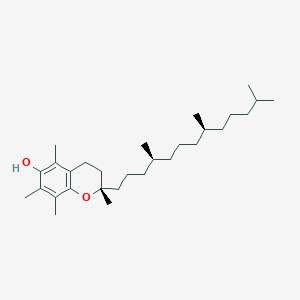
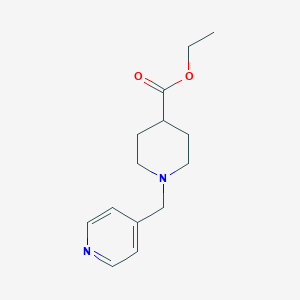
![4-({4-[(4-Bromo-2,6-dimethylphenyl)amino]pyrimidin-2-yl}amino)benzonitrile](/img/structure/B120615.png)

